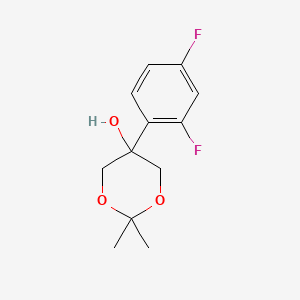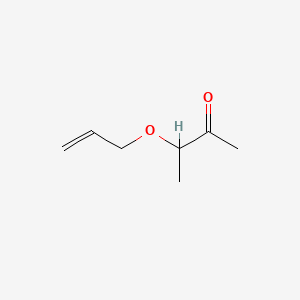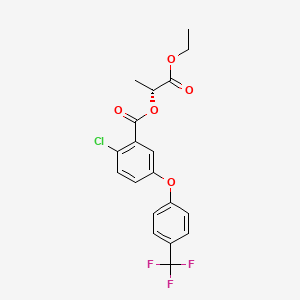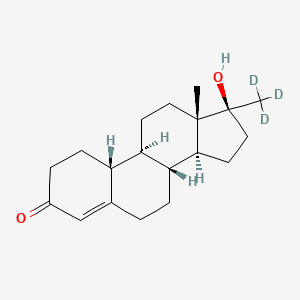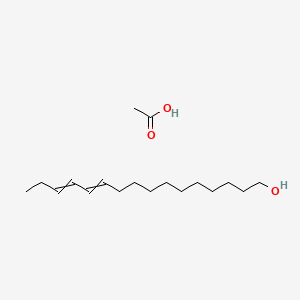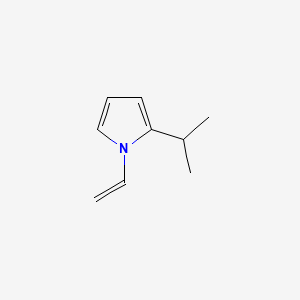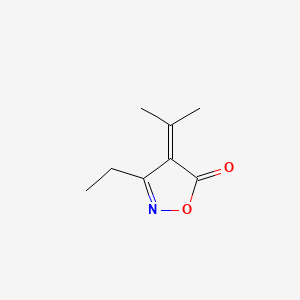
3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one is a heterocyclic compound belonging to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique substituents, which include an ethyl group at the 3-position and a propan-2-ylidene group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one can be achieved through various methods. One common approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the reaction of α-bromo ketones with amines under oxidative conditions .
Industrial Production Methods
Industrial production of oxazoles, including this compound, often employs catalytic processes. Palladium-catalyzed arylation and alkenylation reactions are commonly used due to their efficiency and regioselectivity . The use of ionic liquids as solvents can also enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of saturated oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and copper nitrate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Palladium catalysts and phosphine ligands are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the ring .
Aplicaciones Científicas De Investigación
3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of kinases, leading to alterations in cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Disubstituted Oxazoles: These compounds have similar structures but different substituents at the 2- and 5-positions.
Thiazoles: These are structurally similar but contain a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
3-Ethyl-4-propan-2-ylidene-1,2-oxazol-5-one is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-ethyl-4-propan-2-ylidene-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H11NO2/c1-4-6-7(5(2)3)8(10)11-9-6/h4H2,1-3H3 |
Clave InChI |
RCMZPAMDGNLWMW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC(=O)C1=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


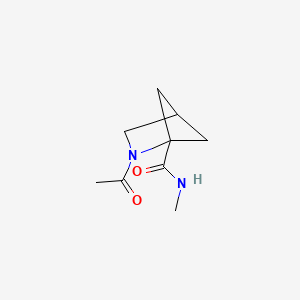
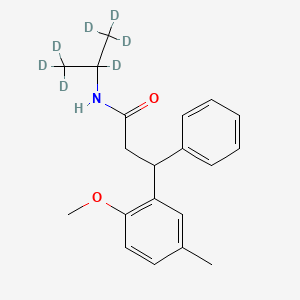
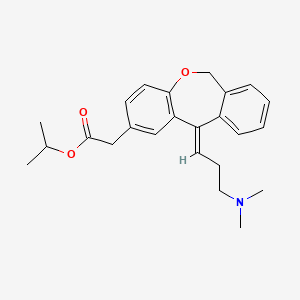
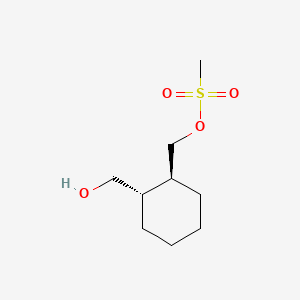

![3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13837906.png)
